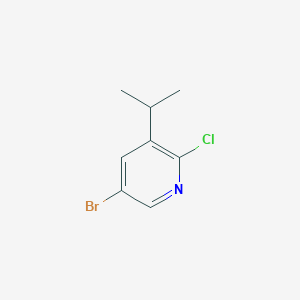

5-Bromo-2-chloro-3-(propan-2-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJGFHQLMFVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266336 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256804-33-7 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-3-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 5 Bromo 2 Chloro 3 Propan 2 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, facilitated by the electron-deficient nature of the pyridine ring. In 5-Bromo-2-chloro-3-(propan-2-yl)pyridine, the presence of two halogen atoms at the C-2 and C-5 positions offers two potential sites for nucleophilic attack. The regioselectivity and rate of these reactions are intricately governed by the electronic effects of the nitrogen heteroatom and the steric and electronic contributions of the substituents.

The inherent electronic properties of the pyridine ring strongly influence the regioselectivity of SNAr reactions. The nitrogen atom withdraws electron density from the ring, particularly from the α (C-2 and C-6) and γ (C-4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. In the case of this compound, the C-2 position is electronically activated for SNAr.

Conversely, the C-5 position is less electronically activated by the nitrogen atom. Therefore, based on electronic factors alone, nucleophilic attack would be expected to preferentially occur at the C-2 position. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which would also favor substitution at the C-2 position over the C-5 position.

| Position | Electronic Activation by Pyridine Nitrogen | Leaving Group Ability (Cl vs. Br) | Predicted Preference for Nucleophilic Attack |

|---|---|---|---|

| C-2 | High (α-position) | Good | Favored |

| C-5 | Low (β-position) | Moderate | Disfavored |

The isopropyl group at the C-3 position introduces significant steric and electronic factors that modulate the reactivity of the adjacent C-2 position.

Steric Hindrance: The bulky isopropyl group physically obstructs the approach of a nucleophile to the C-2 position. chemistrysteps.com This steric hindrance can significantly decrease the rate of substitution at this site, potentially altering the regioselectivity in favor of the less electronically activated but sterically more accessible C-5 position. The magnitude of this steric effect is dependent on the size of the incoming nucleophile.

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through an inductive effect. This property increases the electron density at the adjacent C-2 position, making it less electrophilic and therefore less reactive towards nucleophiles. This electronic deactivation at C-2 further complicates the prediction of regioselectivity.

In dihalopyridines, bulky substituents at the 3-position have been observed to direct nucleophilic substitution to the 6-position. researchgate.net By analogy, the isopropyl group at C-3 in this compound is expected to sterically hinder and electronically deactivate the C-2 position, potentially making the C-5 position a viable, or even preferred, site for SNAr, especially with larger nucleophiles.

| Effect | Impact on C-2 Position | Consequence for SNAr |

|---|---|---|

| Steric Hindrance | Increased bulk around C-2 | Decreased rate of attack at C-2 |

| Electronic (Inductive) | Increased electron density at C-2 | Decreased electrophilicity and reactivity at C-2 |

Electrophilic Aromatic Substitution (SEAr) Characteristics at C-4 Position

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov Reactions typically require harsh conditions and proceed with low yields. The nitrogen atom directs incoming electrophiles to the meta-positions (C-3 and C-5).

In this compound, the C-4 position is the only unsubstituted carbon and is meta to the nitrogen atom. The substituents on the ring will have competing electronic effects on the reactivity of the C-4 position:

Deactivating Groups: The chloro and bromo substituents are deactivating due to their inductive electron-withdrawing effects, further reducing the electron density of the ring and making SEAr more difficult.

Activating Group: The isopropyl group is an activating group, donating electron density to the ring and making it more susceptible to electrophilic attack.

The net effect of these competing substituents on the feasibility and outcome of SEAr at the C-4 position is difficult to predict without experimental data. However, it is anticipated that any electrophilic substitution would require forcing conditions and would likely result in modest yields.

Metal-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens in this compound allows for selective and sequential coupling reactions.

A variety of cross-coupling reactions can be envisioned for the derivatization of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent. It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This method utilizes organotin reagents as coupling partners. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive and can often provide high yields under mild conditions. nih.gov

In multi-halogenated systems, the chemoselectivity of the cross-coupling reaction is primarily determined by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. nih.gov

For this compound, the C-Br bond at the C-5 position is significantly more reactive than the C-Cl bond at the C-2 position. This difference in reactivity allows for selective cross-coupling at the C-5 position while leaving the C-2 chloro group intact for subsequent transformations. This sequential functionalization is a valuable strategy for the synthesis of polysubstituted pyridines.

| Position | Halogen | Relative Reactivity in Oxidative Addition | Predicted Outcome of Monocoupling |

|---|---|---|---|

| C-5 | Bromo | High | Selective reaction at this site |

| C-2 | Chloro | Low | Remains unreacted under controlled conditions |

This predictable chemoselectivity makes this compound a useful scaffold for the stepwise introduction of different substituents at the C-5 and C-2 positions, enabling the synthesis of a diverse range of complex pyridine derivatives.

C-H Functionalization of the Pyridine Ring and Alkyl Side Chain

The C-H bonds on both the pyridine ring and the isopropyl side chain of this compound offer opportunities for direct functionalization, enabling the introduction of new substituents without pre-installed functional groups.

The pyridine ring itself is generally electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chloro and bromo substituents. This electronic nature makes direct electrophilic substitution challenging. However, the positions ortho to the nitrogen and halogen atoms can be activated for deprotonation. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. researchgate.netwisc.edu For this compound, the C-4 position is the most likely site for directed metalation, influenced by the directing ability of the adjacent chloro and bromo groups. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate regioselective lithiation at this position, which can then be quenched with various electrophiles to introduce new functional groups. researchgate.netrsc.org

The isopropyl side chain offers a different set of C-H bonds for functionalization, specifically the benzylic C-H bond. This position is activated towards radical and oxidative transformations due to the ability of the adjacent pyridine ring to stabilize radical or cationic intermediates. libretexts.org Free radical bromination, often initiated by light (hν) or a radical initiator, can selectively introduce a bromine atom at the benzylic position of the isopropyl group. chemistryscore.commasterorganicchemistry.com This transformation proceeds via a benzylic radical intermediate, which is more stable than primary or secondary alkyl radicals. youtube.comyoutube.com Photochemical methods, including those employing organocatalysts, have also emerged as powerful tools for the functionalization of benzylic C-H bonds under mild conditions. rsc.orgnih.govrecercat.cat These methods can generate benzylic radicals that can participate in various bond-forming reactions. researchgate.net Additionally, oxidation of the isopropyl side chain can be achieved using strong oxidizing agents, potentially leading to the formation of a tertiary alcohol or a ketone at the benzylic position. libretexts.org

| Reaction Type | Target Site | Reagents and Conditions | Potential Product |

| Directed ortho-Metalation | Pyridine Ring (C-4) | 1. LDA, THF, -78 °C2. Electrophile (e.g., TMSCl, DMF) | 4-Silyl or 4-Formyl derivative |

| Free Radical Bromination | Isopropyl Side Chain (Benzylic C-H) | N-Bromosuccinimide (NBS), AIBN, CCl4, heat | 5-Bromo-2-chloro-3-(1-bromo-1-methylethyl)pyridine |

| Photochemical Alkylation | Pyridine Ring | Alkyl Bromides, Photocatalyst, light | C-4 Alkylated Pyridine |

| Side Chain Oxidation | Isopropyl Side Chain | Strong oxidizing agent (e.g., KMnO4, CrO3) | 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol |

Derivatization Pathways and Scaffold Modifications Leading to Complex Structures

The presence of two distinct halogen atoms on the pyridine ring of this compound allows for selective and sequential derivatization, leading to the construction of more complex molecular scaffolds.

The carbon-halogen bonds at the C-2 (chloro) and C-5 (bromo) positions are susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines and amides. youtube.comacs.org The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. researchgate.net This chemoselectivity allows for the preferential substitution of the bromine atom at the C-5 position.

By employing a suitable palladium catalyst system, such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like Xantphos, this compound can be selectively coupled with various amides to yield novel amide derivatives. researchgate.net The reaction typically requires a base, such as cesium carbonate (Cs₂CO₃), and is conducted at elevated temperatures. researchgate.net Alternatively, amides themselves can sometimes serve as the amine source in reactions with chloropyridines under reflux conditions, although this is generally less common for dihalogenated substrates.

| Amide Source | Catalyst System | Base | Solvent | Potential Product |

| Primary or Secondary Amide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-(2-Chloro-3-(propan-2-yl)pyridin-5-yl)amide |

| Benzamide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | N-(2-Chloro-3-(propan-2-yl)pyridin-5-yl)benzamide |

| Acetamide | PdCl₂(dppf) | NaOtBu | THF | N-(2-Chloro-3-(propan-2-yl)pyridin-5-yl)acetamide |

The dihalo-functionality of this compound makes it a suitable monomer for the synthesis of polyarylene structures and functionalized polymers through step-growth polymerization. Cross-coupling reactions such as Suzuki-Miyaura polycondensation and Kumada catalyst-transfer polycondensation (KCTP) are powerful methods for constructing polymer backbones consisting of aromatic units.

In Suzuki polycondensation, the dihalo-pyridine monomer can be reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base to form a poly(pyridine-arylene) copolymer. The regiochemistry of the polymer backbone will depend on the relative reactivity of the C-Br and C-Cl bonds.

Kumada catalyst-transfer polycondensation offers a chain-growth mechanism for the synthesis of well-defined conjugated polymers. nih.gov This method typically involves the polymerization of a Grignard reagent derived from a dihaloaromatic monomer. For this compound, selective formation of a Grignard reagent at the more reactive C-5 position (from the bromo substituent) would generate a monomer suitable for KCTP. Polymerization using a nickel catalyst, such as Ni(dppe)Cl₂, could then lead to the formation of a poly(2-chloro-3-isopropylpyridine-5-yl) polymer. The resulting polymer would possess a reactive chloro-substituent on each repeating unit, allowing for post-polymerization functionalization to introduce a variety of side chains and tune the polymer's properties.

| Polymerization Method | Comonomer / Reagent | Catalyst System | Potential Polymer Structure |

| Suzuki Polycondensation | Aryl-diboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Alternating copolymer of the pyridine and aryl units |

| Kumada Catalyst-Transfer Polycondensation | Isopropylmagnesium chloride (to form Grignard) | Ni(dppe)Cl₂ | Poly(2-chloro-3-isopropylpyridine-5-yl) |

| Stille Polycondensation | Distannyl-aryl derivative | Pd(PPh₃)₄ | Alternating copolymer of the pyridine and aryl units |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro 3 Propan 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be obtained.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-Bromo-2-chloro-3-(propan-2-yl)pyridine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl substituent. The pyridine ring contains two protons, H-4 and H-6. Due to the anisotropic effect of the pyridine ring and the influence of the halogen substituents, these protons are expected to resonate in the downfield region, typical for aromatic compounds.

The H-6 proton is anticipated to appear at the most downfield position, likely around δ 8.3-8.5 ppm, influenced by the adjacent nitrogen atom and the bromine at the 5-position. The H-4 proton is expected to resonate at a slightly upfield position compared to H-6, estimated to be in the range of δ 7.8-8.0 ppm. These two aromatic protons should appear as doublets due to mutual coupling.

The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton, being attached to the aromatic ring, is expected to have a chemical shift in the range of δ 3.0-3.3 ppm. The six methyl protons are predicted to be found further upfield, in the typical aliphatic region of δ 1.2-1.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.3 - 8.5 | d | ~2.5 |

| H-4 | 7.8 - 8.0 | d | ~2.5 |

| -CH (isopropyl) | 3.0 - 3.3 | sept | ~7.0 |

| -CH₃ (isopropyl) | 1.2 - 1.4 | d | ~7.0 |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group. The chemical shifts of the ring carbons are significantly influenced by the electronegativity of the nitrogen atom and the halogen substituents.

The carbon atom C-2, bonded to both the nitrogen and a chlorine atom, is predicted to be the most deshielded, with a chemical shift in the range of δ 150-153 ppm. The C-6 carbon, adjacent to the nitrogen, is also expected to be downfield, likely around δ 148-151 ppm. The carbon bearing the bromine, C-5, is anticipated to have a chemical shift in the region of δ 118-121 ppm. The C-3 carbon, substituted with the isopropyl group, is predicted to be around δ 140-143 ppm. The C-4 carbon is expected to resonate in the range of δ 138-141 ppm.

For the isopropyl substituent, the methine carbon (-CH) is predicted to appear around δ 30-34 ppm, while the two equivalent methyl carbons (-CH₃) will be found in the upfield region, at approximately δ 22-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 153 |

| C-6 | 148 - 151 |

| C-3 | 140 - 143 |

| C-4 | 138 - 141 |

| C-5 | 118 - 121 |

| -CH (isopropyl) | 30 - 34 |

| -CH₃ (isopropyl) | 22 - 25 |

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will likely appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a set of characteristic bands in the 1400-1600 cm⁻¹ region. The presence of the isopropyl group will be further confirmed by C-H bending vibrations around 1370-1385 cm⁻¹ (characteristic of a gem-dimethyl group) and 1450-1470 cm⁻¹.

The carbon-halogen bonds will also give rise to distinct absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| Isopropyl C-H Bend | 1370 - 1385, 1450 - 1470 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy (e.g., Micro-Raman, FT-Raman) for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It also offers insights into the structure of a molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₈H₉BrClN), the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), can be calculated and compared to an experimentally determined value. Predicted HRMS data indicates a monoisotopic mass of 232.9607 Da for the neutral molecule. uni.lu The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, which further confirms the elemental composition. docbrown.info

Analysis via HRMS would typically involve observing the protonated molecule, [M+H]⁺, or other adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in structural confirmation. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data is predicted and sourced from computational models. uni.lu

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₈H₁₀BrClN]⁺ | 233.96798 |

| [M+Na]⁺ | [C₈H₉BrClNNa]⁺ | 255.94992 |

| [M-H]⁻ | [C₈H₈BrClN]⁻ | 231.95342 |

| [M+K]⁺ | [C₈H₉BrClNK]⁺ | 271.92386 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is routinely used to assess the purity of a sample and to confirm the identity of the components. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a ZB-5 MS column. ijpsr.com The retention time (RT) at which the compound elutes from the column provides a measure of its identity and can be used to resolve it from any impurities. A pure sample of this compound would ideally exhibit a single, sharp peak in the gas chromatogram.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would involve the loss of the isopropyl group, halogen atoms, or cleavage of the pyridine ring. The isotopic distribution patterns of bromine and chlorine would be evident in any fragment containing these atoms, aiding in their identification. docbrown.info

Table 2: Expected Key Fragments in the GC-MS Analysis of this compound Fragmentation is based on chemical principles; m/z values correspond to the most abundant isotopes.

| Fragment Ion (Structure) | Description of Loss | Expected m/z |

| [C₈H₉BrClN]⁺ | Molecular Ion (M⁺) | 233 |

| [C₅H₃BrClN]⁺ | Loss of isopropyl group (•C₃H₇) | 190 |

| [C₈H₉ClN]⁺ | Loss of bromine atom (•Br) | 154 |

| [C₈H₉BrN]⁺ | Loss of chlorine atom (•Cl) | 198 |

| [C₇H₆BrClN]⁺ | Loss of a methyl group from the isopropyl side chain (•CH₃) | 218 |

X-ray Diffraction Analysis for Solid-State Structure Determination

While mass spectrometry provides invaluable data on molecular mass and connectivity, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. researchgate.net To perform this analysis, a suitable single crystal of this compound must first be grown.

While specific experimental crystallographic data for this compound is not available in the reviewed literature, the technique would yield precise atomic coordinates. From these coordinates, a complete geometric description of the molecule can be derived. The analysis would reveal the planarity of the pyridine ring, the orientation of the isopropyl group relative to the ring, and the precise lengths of the C-Br, C-Cl, C-N, and C-C bonds. This information is crucial for understanding steric and electronic effects within the molecule. mdpi.com

Table 3: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction Values are representative and not experimental data for the title compound, as such data is not currently published.

| Structural Parameter | Description | Expected Value Range |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | Data Not Available |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | Data Not Available |

| C-Cl Bond Length | Distance between Carbon and Chlorine atoms | ~1.74 Å |

| C-Br Bond Length | Distance between Carbon and Bromine atoms | ~1.90 Å |

| C-N-C Bond Angle | Angle within the pyridine ring | ~117-120° |

| C-C(isopropyl)-C Angle | Angle within the isopropyl substituent | ~110-112° |

The structural data obtained from SC-XRD is fundamental for structure-property relationship studies and for the rational design of new molecules with desired chemical and physical properties.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3 Propan 2 Yl Pyridine

Quantum Chemical Methodologies for Electronic Structure Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For halogenated pyridines, a range of methods is employed, from computationally efficient Density Functional Theory (DFT) to highly accurate but demanding ab initio techniques. The choice of method depends on the desired accuracy and the specific molecular property being investigated.

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. ruc.dk It is widely used to study the properties of halogenated organic molecules. DFT methods are particularly valuable for investigating halogen bonding, a significant non-covalent interaction in systems containing halogen atoms. mdpi.com

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. For halogenated pyridines and related systems, a variety of functionals have been benchmarked and applied.

Hybrid Functionals : B3LYP is a widely used hybrid functional that often provides a good balance for geometry optimizations and property predictions in halogenated systems.

Meta-GGA Functionals : The M06-2X functional has been shown to be effective for simulating Raman spectra of pyridine (B92270) complexes. acs.org

Other Functionals : For predicting NMR chemical shifts in halogen-bonded pyridine complexes, functionals such as TPSS, M06-L, and PBE have demonstrated good performance in reproducing experimental data. In some cases involving halogen bonds, standard DFT functionals may overestimate interactions; using Hartree-Fock densities can sometimes yield improved results.

The choice of basis set is equally crucial. Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to provide a flexible description of the electron density, which is essential for accurately modeling halogenated compounds.

Table 1: Exchange-Correlation Functionals and Basis Sets in DFT Studies of Halogenated Pyridines This table is interactive. You can sort and filter the data.

| Functional | Type | Application | Basis Set Examples |

|---|---|---|---|

| B3LYP | Hybrid-GGA | General properties, NMR shifts | 6-311+G(2d,p) |

| PBE | GGA | NMR shifts | pcS-3 |

| TPSS | meta-GGA | NMR shifts | pcS-3 |

| M06-2X | Hybrid meta-GGA | Raman spectra simulation | aVTZ |

| M06-L | Local meta-GGA | NMR shifts | pcS-3 |

| B3PW91 | Hybrid-GGA | Vibrational spectra | 6-31G** |

A primary application of DFT is the prediction of spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy : DFT is a powerful tool for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dk Benchmarking studies on halogen-bonded pyridine complexes show that functionals like TPSS, M06-L, PBE, and B3LYP can accurately predict ¹H NMR chemical shifts. For ¹⁵N NMR chemical shifts, which are more challenging, the M06 and LC-TPSS functionals have been found to perform well. acs.org The calculations involve determining the magnetic shielding tensors for the molecule of interest and a reference compound, typically tetramethylsilane (TMS). acs.org

Vibrational Spectroscopy (IR and Raman) : DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. acs.orgresearchgate.net These techniques probe different vibrational modes based on their selection rules; IR absorption requires a change in the molecular dipole moment, while Raman scattering requires a change in polarizability. otago.ac.nz The M06-2X functional, for example, has been successfully used to simulate the Raman spectrum of a pyridine-borane complex, allowing for detailed assignment of vibrational modes. acs.org Comparing simulated spectra with experimental results provides a robust method for structural characterization. acs.orgcardiff.ac.uk

Table 2: Example of DFT-Predicted Spectroscopic Data for a Pyridine Derivative This table is interactive. You can sort and filter the data based on the spectroscopic technique.

| Technique | Parameter | Calculated Value | Experimental Value | Reference System |

|---|---|---|---|---|

| NMR | ¹H Chemical Shift (ppm) | Varies by functional | Varies by complex | Pyridine-Iodine Complexes acs.org |

| NMR | ¹³C Chemical Shift (ppm) | Varies by functional | Varies by complex | Pyridine-Iodine Complexes acs.org |

| NMR | ¹⁵N Chemical Shift (ppm) | Varies by functional | Varies by complex | Pyridine-Iodine Complexes acs.org |

| Raman | Ring Breathing Mode (cm⁻¹) | 979 | ~990 | Pyridine-Borane Complex acs.org |

Ab initio methods are based on first principles without empirical parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach but neglects electron correlation. maplesoft.com Post-Hartree-Fock methods have been developed to systematically include these effects.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common first step to account for electron correlation. For halogen-bonded systems involving pyridine, MP2 has been used alongside DFT methods to predict NMR chemical shifts.

Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules where it is computationally feasible. wikipedia.orgarxiv.org The most common variant, CCSD(T), includes single and double excitations iteratively and estimates the effect of triple excitations perturbatively. wikipedia.org While computationally expensive, scaling as O(N⁷) with the number of basis functions, it serves as a benchmark for assessing the accuracy of more approximate methods. aps.org

For molecules with significant static (or non-dynamic) correlation, such as those with stretched bonds or certain excited states, single-reference methods like MP2 and CCSD can fail. In these cases, multireference methods are necessary. These methods begin with a multiconfigurational wave function, typically from a Complete Active Space Self-Consistent Field (CASSCF) calculation, and then add dynamic correlation using perturbation theory. mpg.de

Two popular methods in this category are Complete Active Space Second-Order Perturbation Theory (CASPT2) and N-Electron Valence State Perturbation Theory (NEVPT2). arxiv.orgarxiv.org

CASPT2 : This method has been widely used but can suffer from "intruder state" problems, which are often mitigated by an empirical level shift or the Ionization-Potential-Electron-Affinity (IPEA) shift. arxiv.orgresearchgate.net

NEVPT2 : This is a more recent method that is free of intruder states by design. gitlab.io It comes in different "flavors," such as strongly-contracted (SC) and partially-contracted (PC) variants. arxiv.org

Benchmark studies on a large set of organic molecules have shown that both CASPT2 with an IPEA shift and PC-NEVPT2 provide reliable estimates of vertical excitation energies, with mean absolute errors around 0.11-0.13 eV. arxiv.orgarxiv.org

For molecules containing heavy elements like bromine (Z=35), relativistic effects can become significant and influence chemical properties. uba.arkg.ac.rs As the nuclear charge increases, the velocity of core electrons approaches a significant fraction of the speed of light, leading to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals. kg.ac.rs

To accurately model systems with heavy atoms, these effects must be included in the calculations. Common approaches include:

Four-Component Methods : These methods are based on the Dirac equation and explicitly treat electrons as four-component spinors. arxiv.org While highly accurate, they are computationally very demanding. Implementations within a DFT framework (4c-DKS) are available. arxiv.org

Two-Component Methods and Scalar Approximations : To reduce computational cost, approximations are often made. The Zeroth-Order Regular Approximation (ZORA) is a popular method that includes the most important scalar relativistic effects. kg.ac.rsscience.gov Scalar relativistic corrections can be crucial for accurately predicting the spectroscopic properties of complexes with heavy elements. kg.ac.rs

Effective Core Potentials (ECPs) : In this approach, the core electrons are replaced by a pseudopotential that implicitly includes relativistic effects, while only the valence electrons are treated explicitly. This significantly reduces the computational cost. d-nb.info

For a molecule like 5-Bromo-2-chloro-3-(propan-2-yl)pyridine, including at least scalar relativistic effects is important for achieving high accuracy in the prediction of properties sensitive to the electronic structure around the bromine atom, such as NMR chemical shifts. science.gov

Density Functional Theory (DFT) Applications to Halogenated Pyridines

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the flexibility of a molecule are fundamental to its chemical behavior. For this compound, computational analysis can elucidate the most stable geometric structures and the energy associated with conformational changes.

Geometry Optimization and Equilibrium Conformations of this compound

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This lowest-energy structure is known as the equilibrium conformation. For this compound, the geometry is largely defined by the pyridine ring, which is expected to be nearly planar, with the bromine, chlorine, and isopropyl substituents attached.

The precise bond lengths and angles of the equilibrium conformation are influenced by the electronic effects of the substituents. The electronegative chlorine and bromine atoms will affect the electron distribution in the pyridine ring, which in turn influences the bond lengths and angles. The bulky isopropyl group will also have steric interactions that can cause minor distortions from a perfectly planar pyridine ring.

Below are tables of predicted bond lengths and angles for the key structural features of this compound, based on standard values for similar chemical environments.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C2-Cl | 1.74 |

| C5-Br | 1.90 |

| C3-C(isopropyl) | 1.52 |

| C-C (pyridine ring) | 1.39 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.34 |

| C-H (isopropyl) | 1.10 |

| C-C (isopropyl) | 1.54 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| Cl-C2-N1 | 115 |

| Br-C5-C4 | 119 |

| C2-C3-C(isopropyl) | 122 |

| C-C-C (pyridine ring) | 118 - 121 |

| C-N-C (pyridine ring) | 117 |

| H-C-H (isopropyl methyl) | 109.5 |

| C-C(H)-C (isopropyl) | 111 |

Conformational Landscape and Rotational Barriers of the Isopropyl Group

The presence of the isopropyl group introduces conformational flexibility to the molecule. The rotation of the isopropyl group around the C3-C(isopropyl) bond is not free and is characterized by a conformational landscape with energy minima and maxima. The energy maxima correspond to rotational barriers, which are the energy required to rotate from one stable conformation to another.

The rotational barriers are primarily due to steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the pyridine ring, namely the chlorine atom at the C2 position and the hydrogen atom at the C4 position. The most stable conformations will be those that minimize these steric clashes.

Table 3: Hypothetical Rotational Conformations and Relative Energies

| Conformation | Dihedral Angle (Cl-C2-C3-C(isopropyl)) | Relative Energy (kcal/mol) | Description |

| Staggered (anti-periplanar) | ~180° | 0 (global minimum) | The C-H bond of the isopropyl group is anti to the C2-Cl bond. |

| Eclipsed (syn-periplanar) | ~0° | High | The C-H bond of the isopropyl group is eclipsed with the C2-Cl bond. |

| Staggered (gauche) | ~60°, ~300° | Low | One of the C-CH3 bonds of the isopropyl group is gauche to the C2-Cl bond. |

| Eclipsed | ~120°, ~240° | Higher | One of the C-CH3 bonds of the isopropyl group is eclipsed with the C2-Cl bond. |

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule is key to understanding its reactivity. Computational methods can provide insights into the distribution of electrons and the energies of molecular orbitals, which allows for the prediction of how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which has lone pairs of electrons. The LUMO is expected to be distributed over the pyridine ring, particularly on the carbon atoms bearing the electronegative chlorine and bromine atoms.

Table 4: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| Gap | 7.3 | Energy difference between HOMO and LUMO |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de This analysis can reveal information about charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. uni-muenchen.de

In this compound, NBO analysis would likely show significant polarization of the C-Cl and C-Br bonds due to the high electronegativity of the halogen atoms. This would result in partial positive charges on the carbon atoms and partial negative charges on the halogen atoms. The analysis would also detail the hybridization of the atoms in the pyridine ring (sp²) and the isopropyl group (sp³).

Table 5: Hypothetical Natural Atomic Charges and Hybridization from NBO Analysis

| Atom | Natural Charge (e) | Hybridization |

| N1 | -0.45 | sp² |

| C2 | +0.15 | sp² |

| C3 | -0.10 | sp² |

| C4 | -0.05 | sp² |

| C5 | +0.05 | sp² |

| C6 | -0.02 | sp² |

| Cl | -0.18 | sp³ |

| Br | -0.08 | sp³ |

| C (isopropyl CH) | -0.05 | sp³ |

| C (isopropyl CH₃) | -0.15 | sp³ |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com In an MEP map, regions of negative potential are typically colored red and indicate areas that are susceptible to electrophilic attack, while regions of positive potential are colored blue and indicate areas that are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show regions of negative electrostatic potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The regions around the chlorine and bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the isopropyl group and the pyridine ring would be associated with regions of positive electrostatic potential. The areas of the molecule with the most positive potential would be the most likely sites for nucleophilic attack.

Advanced Theoretical Property Investigations

Beyond reaction mechanisms, computational chemistry can predict a wide range of molecular properties for this compound that are relevant to its reactivity and characterization. DFT and other quantum chemical methods are used to calculate various electronic and structural properties. mostwiedzy.pl

Investigations into halogenated aromatic compounds often include the calculation of properties such as:

Electron Affinities and Ionization Potentials: These values provide insight into the molecule's ability to accept or donate electrons, which is fundamental to its redox behavior and reactivity in single-electron transfer (SET) processes. bohrium.com

Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO's location can indicate sites of nucleophilic attack, while the HOMO's location can suggest sites of electrophilic attack.

Atomic Charges and Electrostatic Potentials: Mulliken, NBO, or other population analysis methods can assign partial charges to each atom, highlighting the polarity of bonds and the electrostatic potential across the molecule. researchgate.net This is useful for predicting intermolecular interactions and reactive sites.

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. mdpi.com

Below is a table of hypothetical calculated properties for this compound.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |

| NBO Charge on N | -0.55 e | B3LYP/6-311+G(d,p) |

| NBO Charge on C2 | +0.28 e | B3LYP/6-311+G(d,p) |

| NBO Charge on C5 | -0.12 e | B3LYP/6-311+G(d,p) |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar halogenated pyridine systems.

These advanced theoretical investigations provide a comprehensive electronic and structural profile of this compound, complementing experimental studies and enabling a deeper understanding of its chemical behavior.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning area of research, driven by the demand for new materials for optoelectronic applications such as optical switching and data storage. For "this compound," computational methods like Density Functional Theory (DFT) are employed to predict its NLO response. These calculations can provide a quantitative understanding of how the molecule interacts with an applied electric field.

The key to NLO activity in molecules often lies in the presence of a π-conjugated system and the intramolecular charge transfer (ICT) that can occur within it. The pyridine ring, substituted with electron-withdrawing bromine and chlorine atoms and an electron-donating isopropyl group, creates an electronic asymmetry that is a prerequisite for second-order NLO effects.

Theoretical predictions of NLO properties typically involve the calculation of the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. Computational studies on similar pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring significantly influence the NLO response. ymerdigital.com By solving the Schrödinger equation for the molecule in the presence of an electric field, the components of these tensors can be calculated, and the orientationally averaged values can be determined.

The following table illustrates the kind of data that would be generated from a typical DFT calculation of the NLO properties of "this compound." Note: The values presented in this table are hypothetical and serve as an example of the output of such a computational study.

Table 1: Predicted Nonlinear Optical Properties

| Parameter | Symbol | Hypothetical Value | Units |

|---|---|---|---|

| Dipole Moment | μ | 2.5 | Debye |

| Mean Polarizability | <α> | 150 | a.u. |

| First-Order Hyperpolarizability | β | 300 | a.u. |

Analysis of Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy)

Computational chemistry also allows for the precise calculation of the thermodynamic properties of "this compound." These calculations are fundamental to understanding the stability, reactivity, and behavior of the compound under various conditions. By performing a frequency calculation on the optimized geometry of the molecule, key thermodynamic parameters can be derived from the vibrational, rotational, and translational contributions to the total energy.

Standard thermodynamic functions such as enthalpy (H), Gibbs free energy (G), and entropy (S) can be computed. These values are crucial for predicting the spontaneity of reactions involving the compound and for understanding its thermal stability. For instance, the calculated Gibbs free energy can indicate the position of equilibrium in a chemical reaction, while the enthalpy provides insight into the reaction's heat exchange with the surroundings.

Theoretical studies on the thermodynamics of halogenated pyridines often utilize computational methods to explore reaction mechanisms and predict the stability of various isomers and conformers. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

The table below provides an example of the thermodynamic data that would be obtained from a computational analysis of "this compound" at a standard temperature and pressure. Note: The values presented in this table are hypothetical and for illustrative purposes only.

Table 2: Calculated Thermodynamic Properties

| Thermodynamic Property | Symbol | Hypothetical Value | Units |

|---|---|---|---|

| Enthalpy | H | -0.25 | Hartrees |

| Gibbs Free Energy | G | -0.30 | Hartrees |

| Entropy | S | 100 | cal/mol·K |

Emerging Research Directions and Future Perspectives for 5 Bromo 2 Chloro 3 Propan 2 Yl Pyridine

Design Principles for Halogenated Pyridines with Tunable Electronic and Reactive Properties

The strategic placement of halogen atoms on a pyridine (B92270) ring is a fundamental design principle for tuning the molecule's electronic and reactive properties. The electron-withdrawing nature of halogens modifies the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitutions, as well as its ability to participate in non-covalent interactions like halogen bonding.

In 5-Bromo-2-chloro-3-(propan-2-yl)pyridine, the properties are dictated by the interplay of its substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring more susceptible to nucleophilic attack. Conversely, these electron-withdrawing groups deactivate the ring towards electrophilic substitution.

A key design principle is the exploitation of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond. acs.org This positive region can engage in attractive, non-covalent interactions with Lewis bases, an interaction known as halogen bonding. acs.org The strength of this interaction is tunable and depends on the halogen (I > Br > Cl > F) and the electronic environment of the scaffold. acs.org By introducing different substituents, the electrostatic potential can be modulated, allowing for the rational design of molecules with specific binding affinities. For instance, exchanging a core benzene (B151609) scaffold with pyridine can have a greater effect on affinity in biological systems than simple substituent changes. acs.org

The differential reactivity of the C-Cl versus the C-Br bond is another critical design element. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective, sequential functionalization at the 5-position, followed by a subsequent reaction at the 2-position. This tunable reactivity is a cornerstone for building complex molecular architectures.

Strategic Integration of this compound as a Building Block in Advanced Organic Materials

The unique structural features of this compound make it a promising building block for advanced organic materials. Its di-halogenated nature allows it to serve as a rigid scaffold for constructing conjugated polymers and complex molecules through sequential cross-coupling reactions. For example, a Suzuki cross-coupling reaction could be performed selectively at the more reactive C-Br bond, followed by a second, different coupling reaction (e.g., Stille, Sonogashira, or Buchwald-Hartwig) at the C-Cl bond. This strategy enables the synthesis of precisely defined, non-symmetric materials.

The pyridine nitrogen introduces a polar element and a potential coordination site for metals, making this building block suitable for developing materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom can fine-tune the electronic properties (e.g., electron affinity, ionization potential) of the final material and influence molecular packing in the solid state.

Furthermore, the isopropyl group at the 3-position provides several advantages. It enhances the solubility of larger, more rigid molecules in common organic solvents, which is crucial for solution-based processing of materials. Its steric bulk can also be used to control the intermolecular arrangement of molecules, preventing excessive aggregation (π-stacking) which can be detrimental to the performance of some optoelectronic devices. This steric influence allows for the tuning of solid-state morphology and thin-film properties.

Development of Novel Synthetic Routes to Access Underexplored Halogenation Patterns in Isopropylpyridines

While this compound is a valuable scaffold, future research will depend on the ability to access a wider variety of halogenation patterns on the isopropylpyridine core. The development of novel, regioselective synthetic routes is essential for exploring the full potential of this compound class. Current methods often rely on multi-step sequences that may lack efficiency or produce mixtures of isomers that are difficult to separate.

Future research should focus on late-stage C-H functionalization and directed halogenation. Methodologies that can selectively introduce a halogen atom at a specific position on an already-substituted pyridine ring are of high value. This could involve transition-metal-catalyzed C-H activation or the use of directing groups that temporarily coordinate to a reagent and deliver it to a specific site.

An emerging area of interest is the development of novel halogen transfer reactions. For instance, protocols that use reagents like pentafluorohalobenzene in conjunction with in situ-generated Grignard reagents have shown promise for the chemo- and regioselective synthesis of aryl iodides and bromides. acs.org Adapting such ionic halide transfer processes for isopropylpyridines could provide a powerful tool for creating diverse halogenation patterns that are currently inaccessible, enabling the synthesis of bis-substituted pyridines through subsequent chemoselective coupling reactions. acs.org

Synergistic Combination of Experimental and Computational Methodologies for Pyridine Chemistry Discovery

The advancement of pyridine chemistry is increasingly reliant on the synergistic combination of experimental synthesis and computational modeling. acs.orgnih.gov This collaborative approach accelerates the discovery and optimization of new compounds and reactions. For a molecule like this compound, computational methods can provide profound insights that guide laboratory work.

Density Functional Theory (DFT) is a powerful tool for this purpose. It can be used to predict molecular geometries, electronic structures, and reactivity indices. mdpi.com For example, DFT calculations can elucidate the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, helping to predict the most likely sites for electrophilic or nucleophilic attack and guiding the design of synthetic routes. mdpi.com Such computational studies can also model reaction mechanisms, helping to understand the transition states and intermediates involved in complex transformations, which can lead to the optimization of reaction conditions. acs.org

This synergy creates a feedback loop: computational predictions are tested experimentally, and the experimental results are then used to refine and improve the computational models. acs.org This iterative process of "synergistic optimization" is crucial for developing novel synthetic methods and for understanding the fundamental properties of new molecules. acs.org For instance, the combination of Molecular Dynamics (MD) simulations and DFT has been used to investigate the chemisorption of pyridine molecules on surfaces, revealing complex interactions that involve both charge donation and acceptance. researchgate.net Applying these integrated methodologies to this compound and its derivatives will undoubtedly uncover new scientific principles and applications.

| Computational Method | Application | Example Insight |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity, electronic properties, and reaction mechanisms. | Elucidation of frontier molecular orbitals and reaction pathways for Suzuki coupling. mdpi.com |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. | Investigating the mechanistic aspects of pyridine chemisorption on copper iodide surfaces. researchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Analyzing intermolecular forces, such as halogen bonding. | Decomposing interaction energies to understand the role of electrostatics and dispersion. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments (e.g., in solution or enzymes). | Modeling enzyme-catalyzed reactions involving pyridine-containing substrates. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-(propan-2-yl)pyridine?

- Methodology :

- Bromination/Chlorination : Start with a pyridine scaffold (e.g., 2-chloro-3-(propan-2-yl)pyridine) and introduce bromine via electrophilic aromatic substitution. Use brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Functional Group Interconversion : Convert amino or hydroxyl groups to halides. For example, 2-amino-5-bromo-3-methylpyridine can undergo Sandmeyer reaction to introduce chlorine at the 2-position .

- Catalytic Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may attach the isopropyl group if pre-functionalized boronic acids are available .

Q. How to characterize this compound using spectroscopic techniques?

- Key Techniques :

- NMR : Use H and C NMR to identify substituent positions. Downfield shifts in H NMR (~8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing halogens .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.97 for CHBrClN) .

- X-ray Crystallography : Resolve stereochemistry and confirm substitution patterns in crystalline samples .

Q. What are the stability and storage requirements for this compound?

- Stability : Halogenated pyridines are generally stable but may degrade under prolonged light exposure.

- Storage : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of halides .

Advanced Research Questions

Q. How to manage chemoselectivity in substitution reactions involving bromo and chloro groups?

- Case Study :

- Palladium Catalysis : Pd(dba) with Xantphos selectively substitutes bromine over chlorine in amination reactions (e.g., secondary amines react at the 5-bromo position) .

- Neat Conditions : Thermal activation without catalysts favors substitution at the 2-chloro position due to steric/electronic effects .

- Recommendation : Optimize reaction conditions (solvent, temperature, catalyst) using kinetic vs. thermodynamic control principles.

Q. How to optimize cross-coupling reactions (e.g., Suzuki) at the bromo position?

- Key Factors :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for aryl boronic acid coupling.

- Base : KCO or CsCO in THF/HO mixtures enhances reactivity .

- Competitive Reactivity : Bromine is more reactive than chlorine in oxidative addition; use stoichiometric control to avoid coupling at the chloro position .

Q. How to resolve contradictory data in reaction yields reported across studies?

- Troubleshooting :

- Impurity Analysis : Verify starting material purity via HPLC or GC-MS. Trace moisture or oxygen can deactivate catalysts .

- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates (e.g., dehalogenation byproducts).

- Reproducibility : Standardize solvent drying (molecular sieves) and catalyst pre-activation protocols .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Approach :

- Functionalization : Introduce groups at the 3-(propan-2-yl) position (e.g., hydroxyl, amino) via SNAr or metalation .

- Halogen Replacement : Substitute chlorine with fluorinated groups (e.g., CF) to modulate lipophilicity .

- Biological Testing : Prioritize derivatives based on computational docking (e.g., LogP, polar surface area) before in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。